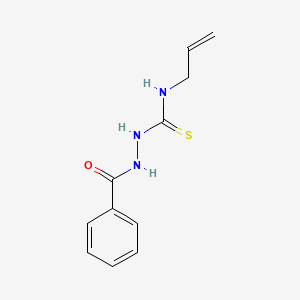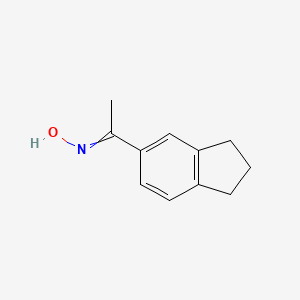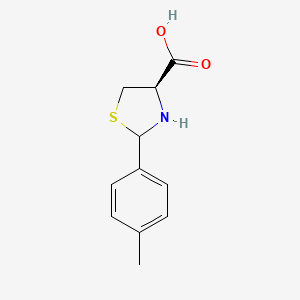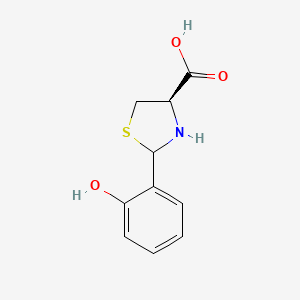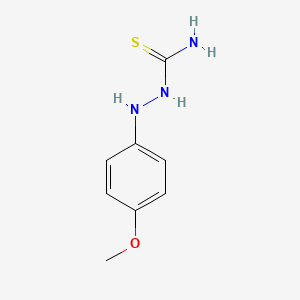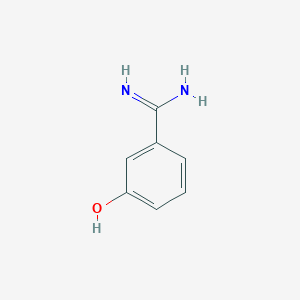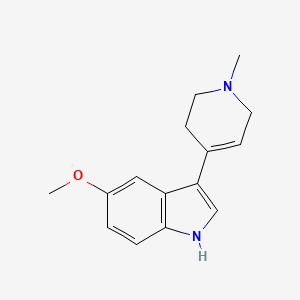
5-甲氧基-3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚
描述
The compound 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a derivative of indole, which is a structure of interest in the field of medicinal chemistry due to its presence in compounds that interact with various serotonin receptors. The indole moiety, particularly when substituted, has been shown to play a significant role in the affinity and selectivity towards these receptors .
Synthesis Analysis
The synthesis of indole derivatives, such as the ones related to 5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, involves various strategies. One approach for synthesizing 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles has been reported, which yielded potent agonists for the 5-HT6 receptor . Another method described the preparation of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives using parallel synthesis techniques . Additionally, a novel synthetic route for related γ-carboline derivatives was developed based on 1-hydroxyindole chemistry .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For instance, methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules, was studied using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. Computational studies, including HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis, were also performed to understand the bonding and anti-bonding structures .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions, which are essential for their biological activity. The fluorescence of 5-methoxyindole, for example, is efficiently quenched by electron scavengers, indicating a potential for electron ejection in solvents . The reactivity of these molecules can be further explored through their interaction with receptors, as seen in the high affinity of certain indole derivatives for the 5-HT(1B/1D) and 5-HT6 receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The fluorescence quantum yield and lifetime of 5-methoxyindole in different solvents have been measured, providing insights into its photophysical properties . The reactivity and electronic nature of these compounds can be assessed through their spectroscopic profiles and computational studies, which reveal the positive and negative centers of the molecules . Additionally, the non-linear optical (NLO) properties of these molecules have been studied, indicating their potential application in materials science .
科学研究应用
吲哚合成和分类
吲哚的合成和分类,包括5-甲氧基-3-(1-甲基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚,由于与吲哚生物碱相关的多样化生物活性和药理应用,成为一个重要的研究领域。这些化合物,从麦角酸到长春碱,长期以来一直激发着有机化学研究人员的灵感。近年来,新的吲哚合成方法不断涌现,突显了吲哚在科学研究中的重要性。这些方法通常分散在有机化学文献中,需要一个全面的框架来对所有吲哚合成进行分类。该分类侧重于吲哚环的形成,根据最后形成的键和芳香碳上的位置来区分不同类型。这样的分类有助于理解吲哚合成策略的历史和当前状态,鼓励在这一领域进行进一步探索(Taber & Tirunahari, 2011)。
药理学和生化研究
基于吲哚的化合物,特别是具有特定结构特征如5-甲氧基基团的化合物,已被广泛研究其药理学和生化特性。例如,吲哚-3-甲醇(I3C)的衍生物展示了对慢性肝损伤的保护作用,展示了吲哚在治疗肝病中的治疗潜力。通过与各种转录因子和信号通路的相互作用,这些化合物提供抗氧化、抗纤维化和抗炎症的益处,突显了吲哚在肝脏保护中的作用以及对药物发现和开发的更广泛影响(Wang et al., 2016)。
新型合成和杂质分析
奥美拉唑(一种抗溃疡药物)的新型合成以及其药物杂质的分析进一步展示了吲哚衍生物在科学研究中的重要性。这些研究不仅提供了对复杂吲哚基化合物合成的见解,还突显了了解和控制药物杂质在开发安全有效药物中的重要性。该过程涉及5-甲氧基硫代苯并咪唑的转化,展示了吲哚衍生物在制药化学中的多功能性和潜力(Saini et al., 2019)。
5-羟色胺受体结合
吲哚生物碱与5-羟色胺受体亚型的结合特性对于理解其药理效应至关重要。吉索施吲哚甲醚,一种吲哚生物碱,对多种5-HT受体亚型具有结合亲和力,包括对5-HT1A受体的部分激动作用和对5-HT2A、5-HT2B、5-HT2C和5-HT7受体的拮抗作用。这突显了吲哚衍生物与5-羟色胺受体之间的复杂相互作用,表明它们在治疗各种神经和精神障碍中的潜力(Ikarashi, Sekiguchi, & Mizoguchi, 2018)。
属性
IUPAC Name |
5-methoxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-5,9-10,16H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUYLGBEOWNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388881 | |
| Record name | 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
55556-41-7 | |
| Record name | 5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)
